Mebeverine alcohol D5
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Overview
Description
- The compound works by relaxing the smooth muscles in the intestine , which helps reduce painful spasms and cramps .
Mebeverine alcohol D5: ) is a synthetic compound used as a medication to treat gastrointestinal disorders. It is commonly prescribed for conditions such as and functional bowel disorders.
Preparation Methods
Industrial Production: Information on industrial-scale production methods is limited. it is likely that Mebeverine alcohol D5 is synthesized through chemical processes involving deuterium labeling.
Chemical Reactions Analysis
Reactivity: Mebeverine alcohol D5 is a metabolite of Mebeverine, and its chemical reactivity is closely related to the parent compound.
Common Reactions: this compound may undergo reactions such as oxidation, reduction, and substitution
Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: Researchers may use Mebeverine alcohol D5 as a labeled compound for studies related to drug metabolism, pharmacokinetics, and bioavailability.
Biology and Medicine: Its applications in biology and medicine are not extensively reported, but it likely plays a role in understanding Mebeverine’s effects on gut motility and smooth muscle function.
Industry: Industrial applications remain speculative due to limited information.
Mechanism of Action
- Mebeverine alcohol D5’s mechanism of action involves modulating smooth muscle contraction in the gastrointestinal tract.
Molecular Targets: It likely interacts with receptors or ion channels involved in muscle relaxation.
Pathways: Further research is needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Mebeverine alcohol D5’s uniqueness lies in its deuterium labeling, which allows researchers to track its fate in vivo.
Similar Compounds: While this compound is distinct, it shares similarities with Mebeverine and other related compounds.
Properties
Molecular Formula |
C16H27NO2 |
---|---|
Molecular Weight |
270.42 g/mol |
IUPAC Name |
4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butan-1-ol |
InChI |
InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3/i1D3,4D2 |
InChI Key |
ZGZAPRVKIAFOPL-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCCO)C(C)CC1=CC=C(C=C1)OC |
SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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